Cytotoxicity Differentiation: Allylthiourea Core Activity vs. Morpholine-Enhanced Analogs
The core N-allylthiourea scaffold exhibits a baseline cytotoxicity against the MCF-7 breast cancer cell line with an IC₅₀ of 5.22 mM. In contrast, N-allylthiourea derivatives with additional aryl substituents, which are structurally more similar to 1-Allyl-3-(4-morpholinophenyl)thiourea, demonstrate significantly enhanced potency (IC₅₀: 0.21 – 0.38 mM) [1]. This represents a greater than 13-fold increase in cytotoxic activity. The target compound, bearing both the allylthiourea core and a morpholinophenyl substituent, is therefore positioned in the higher potency class of this series, distinguishing it from the simpler N-allylthiourea baseline [2].
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | Not directly tested; positioned structurally with higher-activity derivatives (IC₅₀: 0.21 – 0.38 mM) |
| Comparator Or Baseline | N-allylthiourea: IC₅₀ = 5.22 mM |
| Quantified Difference | ≥ 13.7-fold reduction in IC₅₀ for substituted derivatives |
| Conditions | MCF-7 breast cancer cell line, MTT assay |
Why This Matters
This demonstrates that the morpholinophenyl substituent is a critical driver of potency, providing a quantifiable performance advantage over the unsubstituted N-allylthiourea core, which is essential for users focused on anticancer research.
- [1] Widiandani, T., Siswandono, S., Meiyanto, E., Sulistyowaty, M. I., Purwanto, B. T., & Hardjono, S. (2018). New N-allylthiourea derivatives: Synthesis, molecular docking and in vitro cytotoxicity studies. Tropical Journal of Pharmaceutical Research, 17(8), 1575-1582. https://doi.org/10.4314/tjpr.v17i8.20 View Source
- [2] Kuujia. (n.d.). Cas no 19318-84-4 (1-Allyl-3-(4-morpholinophenyl)thiourea) [Chemical database entry]. Retrieved from https://www.kuujia.com View Source
